molecular formula C15H10I4O5 B124747 2-Hydroxy-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid CAS No. 7069-47-8

2-Hydroxy-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid

Cat. No. B124747
CAS RN: 7069-47-8
M. Wt: 777.85 g/mol
InChI Key: JEAVLSCJUQYFHT-UHFFFAOYSA-N
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Description

“2-Hydroxy-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid” is a chemical compound with the molecular formula C15H10I4O5 . It is also known by other names and is related to various other compounds .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of two iodine atoms on each of the phenyl rings, which are connected by an ether linkage. The molecule also contains a propanoic acid group .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 777.8548 . Other physical and chemical properties such as melting point, boiling point, and solubility are not available from the current sources.

Scientific Research Applications

  • Chemical Synthesis and Derivative Formation : Compounds similar to 2-Hydroxy-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid have been utilized in chemical synthesis. For instance, acid treatment of certain phenolic compounds leads to the formation of diaryl-1-propanones, which are significant in lignin chemistry and potentially useful in synthesizing other complex organic molecules (Li, Lundquist, & Stenhagen, 1996).

  • Natural Product Isolation and Characterization : Research has involved isolating and characterizing phenolic compounds from natural sources, such as non-centrifuged cane sugar and tender leaves of Eucommia ulmoides Oliv. These studies contribute to understanding the chemical diversity in nature and potential applications in pharmacology or materials science (Takara, Matsui, Wada, Ichiba, Chinen, & Nakasone, 2003); (Ren, Han, Song, Lv, Yang, Xiao, & Zhang, 2021).

  • Crystal Structure Analysis : Compounds structurally related to 2-Hydroxy-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid have been synthesized for crystal structure analysis. This research provides insights into molecular configurations, enhancing the understanding of chemical properties and interactions (Chen, Su, Wang, Cao, Ma, Wen, & Li, 2016).

  • Spectroscopic and Thermal Studies : The study of similar phenolic acids through spectroscopy and thermal analysis sheds light on their stability and chemical behavior under different conditions, which is crucial in applications like material science and pharmacology (Kula, Mazur, & Rzączyńska, 2007).

  • Phytotoxic and Mutagenic Effects : Some cinnamic acid derivatives, structurally related to the compound , have been evaluated for their phytotoxic and mutagenic effects. This kind of research is essential for understanding environmental impact and safety in pharmaceutical and agricultural applications (Jităreanu, Pãdureanu, Tătărîngă, Tuchiluş, & Stănescu, 2013).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the available sources. As with all chemicals, it should be handled with appropriate safety measures .

properties

IUPAC Name

2-hydroxy-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10I4O5/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23/h1-2,4-5,12,20-21H,3H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEAVLSCJUQYFHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10I4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40519489
Record name 2-Hydroxy-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40519489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

777.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid

CAS RN

7069-47-8
Record name 2-Hydroxy-3-(4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl)propanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007069478
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxy-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40519489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxy-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J979R8YV9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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